Saredutant

Catalog No.
S542485
CAS No.
142001-63-6
M.F
C31H35Cl2N3O2
M. Wt
552.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Saredutant

CAS Number

142001-63-6

Product Name

Saredutant

IUPAC Name

N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide

Molecular Formula

C31H35Cl2N3O2

Molecular Weight

552.5 g/mol

InChI

InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1

InChI Key

PGKXDIMONUAMFR-AREMUKBSSA-N

SMILES

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

solubility

Soluble in DMSO

Synonyms

(S)-N-methyl-N(4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl)benzamide, saredutant, SR 48965, SR 48968, SR 48968C, SR-48968, SR-48968C, SR48968, SR48968C

Canonical SMILES

CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Isomeric SMILES

CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

The exact mass of the compound Saredutant is 551.2106 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Saredutant, also known by its chemical designation N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide, functions by blocking the effects of neurokinin A at the neurokinin-2 receptor. This receptor is part of the G-protein coupled receptor family and is implicated in various physiological processes, including mood regulation and stress response .

Saredutant exhibits significant biological activity, particularly in modulating the hypothalamic-pituitary-adrenal axis. Research indicates that it can reduce corticotropin-releasing factor levels, which are crucial for stress response regulation. Additionally, saredutant has been shown to increase brain-derived neurotrophic factor expression in the hippocampus, suggesting its role in enhancing neuronal plasticity and resilience against stress .

The synthesis of saredutant typically involves:

  • Preparation of Intermediate Compounds: Initial chemical precursors are synthesized through standard organic chemistry techniques.
  • Coupling Reactions: These intermediates are then coupled using specific reagents to form the final product.
  • Purification: The final compound is purified through crystallization or chromatography to ensure high purity and yield.

Saredutant is primarily investigated for its potential applications in:

  • Major Depressive Disorder: As a non-selective serotonin reuptake inhibitor alternative, it offers a different mechanism of action that may benefit patients who do not respond to traditional antidepressants.
  • Generalized Anxiety Disorder: Its anxiolytic properties could provide relief from anxiety without common side effects associated with other treatments .

Studies have demonstrated that saredutant interacts with various neurotransmitter systems:

  • It modulates serotonergic and noradrenergic pathways, contributing to its antidepressant effects.
  • The blockade of neurokinin-2 receptors may also influence gamma-aminobutyric acid neurotransmission, further supporting its anxiolytic properties .

Several compounds share similarities with saredutant in terms of their mechanisms or therapeutic applications:

Compound NameMechanism of ActionTherapeutic UseUnique Aspects
ClomipramineSerotonin-norepinephrine reuptake inhibitorMajor depressive disorderKnown for sedation and memory impairment
CitalopramSelective serotonin reuptake inhibitorMajor depressive disorderFewer side effects but limited efficacy in some cases
LurasidoneDopamine and serotonin receptor modulatorSchizophreniaTargets multiple receptors with unique efficacy profile
AgomelatineMelatonergic and serotonin receptor activityMajor depressive disorderDistinct mechanism involving melatonin receptors

Saredutant stands out due to its specific targeting of neurokinin-2 receptors, which differentiates it from traditional antidepressants that primarily focus on serotonin or norepinephrine pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

551.2106328 g/mol

Monoisotopic Mass

551.2106328 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

720U2QK8I5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Investigated for use/treatment in depression and anxiety disorders.

Mechanism of Action

Saredutant works by blocking the effects of Neurokinin A at the NK-2 receptor.

Pictograms

Health Hazard

Health Hazard

Other CAS

142001-63-6

Wikipedia

Saredutant

Dates

Last modified: 08-15-2023
1: Moreaux B, Beerens D, Gustin P. Development of a cough induction test in pigs: effects of SR 48968 and enalapril. J Vet Pharmacol Ther. 1999 Dec;22(6):387-9. PubMed PMID: 10651468.
2: Jacobs RT, Shenvi AB, Mauger RC, Ulatowski TG, Aharony D, Buckner CK. 4-Alkylpiperidines related to SR-48968: potent antagonists of the neurokinin-2 (NK2) receptor. Bioorg Med Chem Lett. 1998 Jul 21;8(14):1935-40. PubMed PMID: 9873462.
3: Boichot E, Germain N, Emonds-Alt X, Advenier C, Lagente V. Effects of SR 140333 and SR 48968 on antigen and substance P-induced activation of guinea-pig alveolar macrophages. Clin Exp Allergy. 1998 Oct;28(10):1299-305. PubMed PMID: 9824398.
4: Van Schoor J, Joos GF, Chasson BL, Brouard RJ, Pauwels RA. The effect of the NK2 tachykinin receptor antagonist SR 48968 (saredutant) on neurokinin A-induced bronchoconstriction in asthmatics. Eur Respir J. 1998 Jul;12(1):17-23. PubMed PMID: 9701408.
5: Bolser DC, DeGennaro FC, O'Reilly S, McLeod RL, Hey JA. Central antitussive activity of the NK1 and NK2 tachykinin receptor antagonists, CP-99,994 and SR 48968, in the guinea-pig and cat. Br J Pharmacol. 1997 May;121(2):165-70. PubMed PMID: 9154323; PubMed Central PMCID: PMC1564671.
6: Minabe Y, Ashby CR Jr. Effect of the acute and chronic administration of the selective neurokinin2 receptor antagonist SR 48968 on midbrain dopamine neurons in the rat: an in vivo extracellular single cell study. Synapse. 1997 Feb;25(2):196-204. PubMed PMID: 9021900.
7: Yashpal K, Hui-Chan CW, Henry JL. SR 48968 specifically depresses neurokinin A- vs. substance P-induced hyperalgesia in a nociceptive withdrawal reflex. Eur J Pharmacol. 1996 Jul 11;308(1):41-8. PubMed PMID: 8836630.
8: Girard V, Yavo JC, Emonds-Alt X, Advenier C. The tachykinin NK2 receptor antagonist SR 48968 inhibits citric acid-induced airway hyperresponsiveness in guinea pigs. Am J Respir Crit Care Med. 1996 May;153(5):1496-502. PubMed PMID: 8630592.
9: Croci T, Emonds-Alt X, Le Fur G, Maffrand JP, Manara L. The non-peptide tachykinin NK1- and NK2-receptor antagonists SR 140333 and SR 48968 prevent castor-oil induced diarrhea in rats. Acta Physiol Hung. 1996;84(3):273-4. PubMed PMID: 9219603.
10: Girard V, Naline E, Vilain P, Emonds-Alt X, Advenier C. Effect of the two tachykinin antagonists, SR 48968 and SR 140333, on cough induced by citric acid in the unanaesthetized guinea pig. Eur Respir J. 1995 Jul;8(7):1110-4. PubMed PMID: 7589394.
11: Boichot E, Germain N, Lagente V, Advenier C. Prevention by the tachykinin NK2 receptor antagonist, SR 48968, of antigen-induced airway hyperresponsiveness in sensitized guinea-pigs. Br J Pharmacol. 1995 Jan;114(2):259-61. PubMed PMID: 7881725; PubMed Central PMCID: PMC1510223.
12: Patacchini R, De Giorgio R, Giachetti A, Maggi CA. Different mechanism of tachykinin NK2 receptor blockade by SR 48968 and MEN 10,627 in the guinea-pig isolated gallbladder and colon. Eur J Pharmacol. 1994 Dec 12;271(1):111-9. PubMed PMID: 7698194.
13: Croci T, Emonds-Alt X, Manara L. SR 48968 selectively prevents faecal excretion following activation of tachykinin NK2 receptors in rats. J Pharm Pharmacol. 1994 May;46(5):383-5. PubMed PMID: 8083813.
14: Chung FZ, Wu LH, Vartanian MA, Watling KJ, Guard S, Woodruff GN, Oxender DL. The non-peptide tachykinin NK2 receptor antagonist SR 48968 interacts with human, but not rat, cloned tachykinin NK3 receptors. Biochem Biophys Res Commun. 1994 Feb 15;198(3):967-72. PubMed PMID: 8117304.
15: Wu LH, Vartanian MA, Oxender DL, Chung FZ. Identification of methionine134 and alanine146 in the second transmembrane segment of the human tachykinin NK3 receptor as reduces involved in species-selective binding to SR 48968. Biochem Biophys Res Commun. 1994 Feb 15;198(3):961-6. PubMed PMID: 8117303.
16: Qian Y, Advenier C, Naline E, Bellamy JF, Emonds-Alt X. Effects of SR 48968 on the neuropeptide gamma-induced contraction of the human isolated bronchus. Fundam Clin Pharmacol. 1994;8(1):71-5. PubMed PMID: 8181798.
17: Wang ZY, Tung SR, Strichartz GR, Håkanson R. Non-specific actions of the non-peptide tachykinin receptor antagonists, CP-96,345, RP 67580 and SR 48968, on neurotransmission. Br J Pharmacol. 1994 Jan;111(1):179-84. PubMed PMID: 8012694; PubMed Central PMCID: PMC1910036.
18: Kamikawa Y, Shimo Y. SR 48968, a novel non-peptide tachykinin NK-2-receptor antagonist, selectively inhibits the non-cholinergically mediated neurogenic contraction of guinea-pig isolated bronchial muscle. J Pharm Pharmacol. 1993 Dec;45(12):1037-41. PubMed PMID: 7908971.
19: Advenier C, Girard V, Naline E, Vilain P, Emonds-Alt X. Antitussive effect of SR 48968, a non-peptide tachykinin NK2 receptor antagonist. Eur J Pharmacol. 1993 Nov 30;250(1):169-71. PubMed PMID: 8119316.
20: Martin CA, Emonds-Alt X, Advenier C. Inhibition of cholinergic neurotransmission in isolated guinea-pig main bronchi by SR 48968. Eur J Pharmacol. 1993 Oct 26;243(3):309-12. PubMed PMID: 8276085.

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